molecular formula C12H12ClN3O2 B5322659 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

Cat. No. B5322659
M. Wt: 265.69 g/mol
InChI Key: NTFOMTVLVNELPU-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide, also known as CP-47,497, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to the psychoactive compound found in cannabis, delta-9-tetrahydrocannabinol (THC), but with a higher affinity for the cannabinoid receptors in the brain. In

Mechanism of Action

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide acts on the cannabinoid receptors in the brain, specifically the CB1 receptor, which is responsible for the psychoactive effects of THC. However, this compound has a higher affinity for the CB1 receptor than THC, which may make it a more effective therapeutic agent. It is believed that this compound works by altering the release of neurotransmitters in the brain, which can lead to the analgesic, anti-inflammatory, and anxiolytic effects observed in animal studies.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to reduce anxiety and depression. Additionally, this compound has been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. Additionally, it has a well-defined structure, which makes it easier to study than natural compounds. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, which means that there is still much to be learned about its effects. Additionally, it is a psychoactive compound, which means that it may be difficult to control for confounding variables in animal studies.

Future Directions

There are a number of potential future directions for research on N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide. One area of interest is its potential as a treatment for chronic pain. It may also be useful in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound. Finally, there is a need for further research on the safety and efficacy of this compound in humans.

Synthesis Methods

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide can be synthesized using a multistep process that involves the reaction of 4-chlorobenzyl chloride with 3-amino-1,2,4-oxadiazole in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with propanoyl chloride to produce the final product, this compound.

Scientific Research Applications

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties and may be useful in the treatment of chronic pain. It has also been investigated for its potential as an anti-inflammatory agent and for its ability to reduce anxiety and depression. Additionally, this compound has been studied for its potential in the treatment of neurological disorders such as epilepsy and multiple sclerosis.

properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-2-10(17)14-7-11-15-12(16-18-11)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFOMTVLVNELPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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